molecular formula C5H9F2N B3246379 3-(1,1-Difluoroethyl)azetidine CAS No. 1780652-22-3

3-(1,1-Difluoroethyl)azetidine

Cat. No. B3246379
CAS RN: 1780652-22-3
M. Wt: 121.13
InChI Key: ZBGCOQFHTOFOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1,1-Difluoroethyl)azetidine” is a chemical compound with the molecular formula C5H9F2N . It has a molecular weight of 121.13 .


Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain . Recent advances in the synthesis of azetidines include new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular structure of “3-(1,1-Difluoroethyl)azetidine” is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain provides a highly attractive entry to bond functionalization . Azetidines have unique reactivity that can be triggered under appropriate reaction conditions .

Mechanism of Action

The mechanism of action of azetidines is largely driven by the ring strain of the four-membered heterocycle . This ring strain allows for unique reactivity and the potential for bond functionalization .

Future Directions

Azetidines have been the focus of recent research due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Future directions may include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(1,1-difluoroethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-5(6,7)4-2-8-3-4/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGCOQFHTOFOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Difluoroethyl)azetidine
Reactant of Route 2
3-(1,1-Difluoroethyl)azetidine
Reactant of Route 3
3-(1,1-Difluoroethyl)azetidine
Reactant of Route 4
3-(1,1-Difluoroethyl)azetidine
Reactant of Route 5
3-(1,1-Difluoroethyl)azetidine
Reactant of Route 6
3-(1,1-Difluoroethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.